RWJ-56110

Übersicht

Beschreibung

RWJ-56110 ist ein potenter, selektiver, peptidmimetischer Inhibitor des Protease-aktivierten Rezeptors 1 (PAR-1). Es ist bekannt für seine Fähigkeit, die Aktivierung und Internalisierung von PAR-1 zu hemmen, ohne andere Protease-aktivierte Rezeptoren wie PAR-2, PAR-3 oder PAR-4 zu beeinflussen . Diese Verbindung wurde ausgiebig für ihre Rolle bei der Hemmung der Thrombozytenaggregation und Angiogenese untersucht und ist somit ein wertvolles Werkzeug in der wissenschaftlichen Forschung.

Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung verschiedener funktioneller Gruppen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Verwendung spezifischer Reagenzien und Katalysatoren zur Erzielung der gewünschten Struktur beinhalten .

Wissenschaftliche Forschungsanwendungen

RWJ-56110 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als selektiver Inhibitor in Studien mit Protease-aktivierten Rezeptoren eingesetzt.

Biologie: In der Forschung zur Thrombozytenaggregation und Angiogenese eingesetzt.

Medizin: Untersucht auf sein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von Thrombose und Restenose.

Industrie: In der Entwicklung neuer Medikamente und Therapeutika eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Aktivierung und Internalisierung von PAR-1 hemmt. Diese Hemmung blockiert die Thrombin-induzierte Thrombozytenaggregation und die Aktivierung der Mitogen-aktivierten Proteinkinase (MAPK) in humanen Nabelschnurvenen-Endothelzellen (HUVECs). Zusätzlich hemmt this compound die Angiogenese und induziert Apoptose in Endothelzellen .

Wirkmechanismus

Target of Action

RWJ-56110, also known as (2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide, is a potent, selective, peptide-mimetic inhibitor of Protease-Activated Receptor-1 (PAR-1) . PAR-1 is a G protein-coupled receptor activated by the proteolytic cleavage of its N-terminal extracellular domain .

Mode of Action

This compound inhibits the activation and internalization of PAR-1 . It blocks the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin . It shows no effect on PAR-2, PAR-3, or PAR-4 .

Biochemical Pathways

The inhibition of PAR-1 by this compound affects several biochemical pathways. It inhibits thrombin-induced proliferation of RASMCs . It also blocks thrombin’s action with RASMC calcium mobilization, as well as with HMVEC and HASMC calcium mobilization . Furthermore, it inhibits DNA synthesis of endothelial cells in a thymidine incorporation assay .

Pharmacokinetics

The salt form, this compound dihydrochloride, usually has better water solubility and stability .

Result of Action

This compound has several molecular and cellular effects. It inhibits angiogenesis and blocks the formation of new vessels in vivo . It also induces cell apoptosis . In endothelial cells, it inhibits growth dose-dependently , reduces DNA synthesis , and has an inhibitory effect on cell cycle progression .

Action Environment

The effect of this compound can be influenced by the environment in which it is applied. For instance, when endothelial cells are stimulated by FBS (final concentration 4%), the inhibitory effect of this compound on Erk1/2 activation is reduced . Also, when endothelial cells are in a quiescent state (100% confluent), the inhibitory effect of PAR-1 antagonists is much less pronounced .

Biochemische Analyse

Biochemical Properties

RWJ-56110 interacts with the Protease-Activated Receptor 1 (PAR-1), a family of G protein-coupled receptors activated by the proteolytic cleavage of their N-terminal extracellular domain . It inhibits the aggregation of human platelets induced by both SFLLRN-NH2 and thrombin, while being quite selective relative to collagen and the thromboxane mimetic U46619 .

Cellular Effects

This compound has been shown to inhibit endothelial cell growth dose-dependently . It also inhibits DNA synthesis of endothelial cells in a thymidine incorporation assays . Furthermore, this compound has an inhibitory effect on endothelial cell cycle progression .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation and internalization of PAR-1 . It also blocks thrombin-induced platelet aggregation and activation of MAPK in HUVECs .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to inhibit endothelial cell growth dose-dependently over a period of 24-96 hours .

Dosage Effects in Animal Models

In animal models, this compound-treated mice were protected against respiratory syncytial virus (RSV) and human metapneumovirus (hMPV) infections, as indicated by less weight loss and mortality .

Vorbereitungsmethoden

The synthesis of RWJ-56110 involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts to achieve the desired structure .

Analyse Chemischer Reaktionen

RWJ-56110 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind unerlässlich für die Modifizierung der funktionellen Gruppen innerhalb der Verbindung.

Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene und Nukleophile, die bei der Substitution spezifischer Atome oder Gruppen innerhalb des Moleküls helfen.

Hydrolyse: Diese Reaktion beinhaltet den Abbau der Verbindung in Gegenwart von Wasser, der zur Bildung einfacherer Produkte führt

Vergleich Mit ähnlichen Verbindungen

RWJ-56110 ist einzigartig in seiner hohen Selektivität für PAR-1, ohne Aktivität bei den Subtypen PAR-2, PAR-3 oder PAR-4. Ähnliche Verbindungen sind:

U46619: Ein Thromboxan-Mimetikum, das in Studien zur Thrombozytenaggregation verwendet wird.

SFLLRN-NH2: Ein Peptid, das PAR-1 aktiviert und in der Forschung zur Thrombozytenaggregation und Thrombin-Signalgebung eingesetzt wird .

This compound zeichnet sich durch seine potenten inhibitorischen Wirkungen und Selektivität aus, was es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsbereichen macht.

Eigenschaften

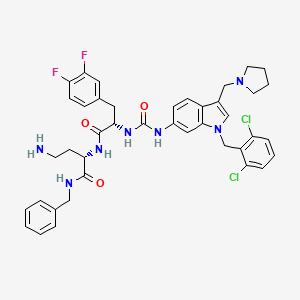

IUPAC Name |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43Cl2F2N7O3/c42-32-9-6-10-33(43)31(32)25-52-24-28(23-51-17-4-5-18-51)30-13-12-29(21-38(30)52)48-41(55)50-37(20-27-11-14-34(44)35(45)19-27)40(54)49-36(15-16-46)39(53)47-22-26-7-2-1-3-8-26/h1-3,6-14,19,21,24,36-37H,4-5,15-18,20,22-23,25,46H2,(H,47,53)(H,49,54)(H2,48,50,55)/t36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAWRHBFNDXEU-BCRBLDSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=CN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43Cl2F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

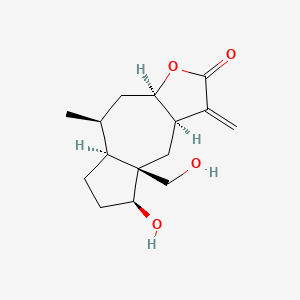

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

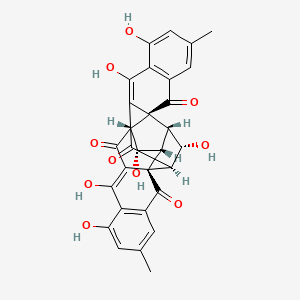

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one](/img/structure/B1680275.png)